![molecular formula C12H10N2O2 B2437133 2-(8-methoxy-4-oxoquinolin-1(4H)-yl)acetonitrile CAS No. 1146911-26-3](/img/structure/B2437133.png)
2-(8-methoxy-4-oxoquinolin-1(4H)-yl)acetonitrile
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Overview
Description
Quinolone is a privileged scaffold in medicinal chemistry and 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential . The quinolone itself is a privileged scaffold in terms of its druggability, finding its utility in drugs ranging from anticancer, antibacterial and antiviral to cystic fibrosis and cardiotonic .
Synthesis Analysis
The conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive . This has motivated researchers to adopt a much simpler, scalable and efficient methodology for the synthesis of highly pure N-1 substituted 4- Quinolone-3-Carboxamides with excellent yields .
Molecular Structure Analysis
The 4-quinolone scaffold holds significant relevance in medicinal chemistry . These isolated 4-quinolones are categorized by an alkyl or alkenyl group at C-2, and C-3 .
Chemical Reactions Analysis
Many specific synthetic methodologies have been developed and reported for the production of quinolone antibiotics . These methods range from multi-stepped, one-pot, flow chemistry and metal catalyzed reactions resulting in targeted modification at C2, C3 or N-hydroxylation .
Physical And Chemical Properties Analysis
When ethylene glycol was used as solvent the final product isolated was an ester, 2-hydroxyethyl 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate .
Scientific Research Applications
- Quinolones, including 2-(8-methoxy-4-oxoquinolin-1(4H)-yl)acetonitrile, have been studied for their antibacterial properties. These compounds inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes involved in DNA replication and repair. Researchers investigate their efficacy against various bacterial strains, including Gram-negative and Gram-positive bacteria .
- Quinolones exhibit antiviral activity against certain viruses. Their mechanism involves inhibiting viral DNA replication. Scientists explore derivatives like 2-(8-methoxy-4-oxoquinolin-1(4H)-yl)acetonitrile to identify novel antiviral agents .
- Some quinolones possess anti-inflammatory effects. For instance, 4-quinolone-3-carboxamides, a class that includes our compound, have been investigated for their anti-inflammatory potential. They may interact with cannabinoid receptors (e.g., CB2R) and modulate immune responses .
- Tyrosine kinases play a critical role in cell signaling pathways. Certain quinolone derivatives, including 2-(8-methoxy-4-oxoquinolin-1(4H)-yl)acetonitrile, have been evaluated as tyrosine kinase inhibitors. These compounds could have implications in cancer therapy .
- Researchers have explored 4-quinolone-3-carboxamides for their anti-tubercular effects. These compounds may target Mycobacterium tuberculosis, the causative agent of tuberculosis. Investigating their activity against drug-resistant strains is crucial .
- Quinolones have been studied in the context of cystic fibrosis (CF). CF is a genetic disorder affecting the respiratory system. Some quinolones exhibit potential in managing CF-related infections .
Antibacterial Activity
Antiviral Potential
Anti-Inflammatory Properties
Tyrosine Kinase Inhibition
Anti-Tubercular Activity
Cystic Fibrosis Research
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(8-methoxy-4-oxoquinolin-1-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-11-4-2-3-9-10(15)5-7-14(8-6-13)12(9)11/h2-5,7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACJEFBGSOUWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N(C=CC2=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-methoxy-4-oxoquinolin-1(4H)-yl)acetonitrile |
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